molecular formula C17H10ClF2N5S B2737143 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2,5-difluorophenyl)-1H-1,2,3-triazol-5-amine CAS No. 1206988-17-1

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2,5-difluorophenyl)-1H-1,2,3-triazol-5-amine

Cat. No. B2737143
CAS RN: 1206988-17-1
M. Wt: 389.81
InChI Key: ZNHJIGUXKCWKQA-UHFFFAOYSA-N
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Description

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2,5-difluorophenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C17H10ClF2N5S and its molecular weight is 389.81. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Compounds structurally related to "4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2,5-difluorophenyl)-1H-1,2,3-triazol-5-amine" have been studied for their corrosion inhibition performances. For example, thiazole and thiadiazole derivatives have been examined through quantum chemical parameters and molecular dynamics simulations to predict their effectiveness in preventing corrosion of iron. These studies employ density functional theory (DFT) calculations and demonstrate the compounds' potential in forming strong interactions with metal surfaces, thereby preventing corrosion. This aligns with the experimental inhibition efficiency results reported earlier, showing a promising avenue for the application of such compounds in corrosion protection technologies (Kaya et al., 2016).

Antimicrobial and Antifungal Activities

Another significant area of application is in the development of antimicrobial agents. Studies have synthesized and tested derivatives for their antimicrobial activities against various bacterial and fungal strains. For instance, formazans derived from Mannich bases of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole showed moderate antimicrobial activity against pathogenic bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014). Furthermore, novel triazole derivatives have been synthesized and evaluated for their antimicrobial activities, with some compounds exhibiting good or moderate activities against test microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).

Antitumor Activity

Research into the antitumor properties of related compounds reveals potential therapeutic applications. The synthesis and structural characterization of isostructural thiazoles with fluorophenyl and chlorophenyl groups have been undertaken, with compounds synthesized showing high yields. While the direct application to antitumor activity isn't detailed in the abstract, the structural characterization of these compounds provides a foundation for further exploration in medical applications, including antitumor activity (Kariuki et al., 2021).

properties

IUPAC Name

5-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-difluorophenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF2N5S/c18-10-3-1-9(2-4-10)13-8-26-17(22-13)15-16(21)25(24-23-15)14-7-11(19)5-6-12(14)20/h1-8H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHJIGUXKCWKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)F)F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.